molecular formula C9H11NOS B12219351 Thioglycolic acid o-toluidide CAS No. 36076-50-3

Thioglycolic acid o-toluidide

Cat. No.: B12219351
CAS No.: 36076-50-3
M. Wt: 181.26 g/mol
InChI Key: TVBOSLXNNWWFEN-UHFFFAOYSA-N
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Description

Thioglycolic acid o-toluidide is an organic compound with the molecular formula C9H11NOS It is a derivative of thioglycolic acid, where the hydrogen atom of the thiol group is replaced by an o-toluidide group

Preparation Methods

Synthetic Routes and Reaction Conditions: Thioglycolic acid o-toluidide can be synthesized through a reaction between thioglycolic acid and o-toluidine. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and high production efficiency.

Chemical Reactions Analysis

Types of Reactions: Thioglycolic acid o-toluidide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as sodium borohydride can be used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) are often employed to facilitate reactions.

Major Products:

    Disulfides: Formed through oxidation reactions.

    Sulfonates: Another product of oxidation.

    Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

Thioglycolic acid o-toluidide has several applications in scientific research:

Mechanism of Action

The mechanism of action of thioglycolic acid o-toluidide involves its interaction with specific molecular targets. The compound can form covalent bonds with thiol groups in proteins, leading to the modification of protein function. This interaction can affect various biochemical pathways and cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Uniqueness: Thioglycolic acid o-toluidide is unique due to the presence of the o-toluidide group, which imparts distinct chemical properties and enhances its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for research and industrial use.

Properties

CAS No.

36076-50-3

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

N-(2-methylphenyl)-2-sulfanylacetamide

InChI

InChI=1S/C9H11NOS/c1-7-4-2-3-5-8(7)10-9(11)6-12/h2-5,12H,6H2,1H3,(H,10,11)

InChI Key

TVBOSLXNNWWFEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CS

Origin of Product

United States

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